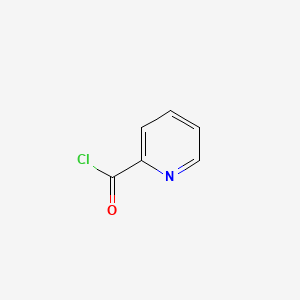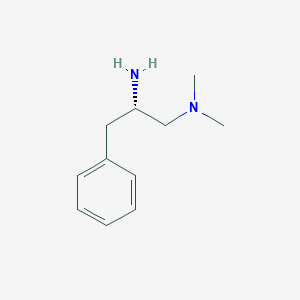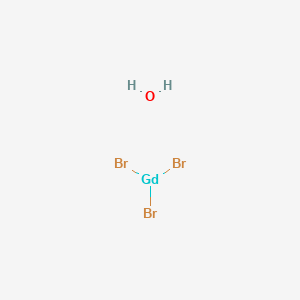
(3-Tert-butoxyphenyl)boronic acid
Übersicht
Beschreibung
“(3-Tert-butoxyphenyl)boronic acid” is a type of boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
Synthesis Analysis
Boronic acid is a stable and generally a non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The molecular structure of boronic acids, including “(3-Tert-butoxyphenyl)boronic acid”, involves the formation of reversible covalent complexes with sugars and amino acids exhibiting vicinal (1,2) or (1,3) di-Lewis base donors (alcohols or amines) .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Wissenschaftliche Forschungsanwendungen
Boron in Seawater Desalination
In the context of seawater desalination applications, the role of boron, primarily in the form of boric acid, has been scrutinized due to its presence in drinking water sourced from these processes. Research emphasizes the need for advanced membrane technologies, such as reverse osmosis (RO) and nanofiltration (NF), to effectively remove boron, highlighting the intricate relationship between boric acid speciation and membrane rejection mechanisms. This has spurred further investigation into optimizing desalination processes for enhanced boron removal, underscoring the significance of understanding boron chemistry in environmental and water treatment applications (Tu, Nghiem, & Chivas, 2010).
Boronic Acids in Drug Discovery
Boronic acids have seen a surge in their application within drug discovery, attributed to their unique properties which have led to the development and approval of several boronic acid-based drugs. The incorporation of boronic acids into pharmaceuticals has been linked to potential enhancements in drug potency and pharmacokinetics. This trend is supported by a growing body of research dedicated to understanding the molecular interactions and synthetic methodologies that facilitate the integration of boronic acids into therapeutic agents, further solidifying their role in medicinal chemistry (Plescia & Moitessier, 2020).
Electrochemical Biosensors with Boronic Acids
The development of electrochemical biosensors utilizing ferroceneboronic acid (FcBA) and its derivatives showcases the application of boronic acids in analytical chemistry. These biosensors exploit the selective binding of boronic acids to diols, such as those found in sugars, to create non-enzymatic sensing platforms. This approach has been extended to the detection of various biomolecules, including glycated hemoglobin and fluoride ions, demonstrating the versatility of boronic acids in sensor technology (Wang, Takahashi, Du, & Anzai, 2014).
Boronic Acid-Based Sensors
The synthesis and application of boronic acid sensors with dual recognition sites have been explored to enhance selectivity and binding affinity. These sensors, which include diboronic acids and monoboronic acids with additional binding groups, have shown promise in detecting a wide range of analytes, from carbohydrates to ions. This review highlights the potential of boronic acid-based sensors in analytical applications, emphasizing the synergy of dual recognition sites in improving sensor performance (Bian et al., 2019).
Zukünftige Richtungen
Boronic acids, including “(3-Tert-butoxyphenyl)boronic acid”, are increasingly being used in various fields of research. Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications. They are also being explored for use in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Eigenschaften
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNUYDRSOHYBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Tert-butoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B3041447.png)


![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041451.png)
![1-{4-(Benzyloxy)-2-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3041453.png)

![1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride](/img/structure/B3041456.png)
![2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate](/img/structure/B3041458.png)




